molecular formula C50H62N10O22 B575278 7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys CAS No. 189696-20-6

7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys

Cat. No.: B575278
CAS No.: 189696-20-6
M. Wt: 1155.1 g/mol
InChI Key: YOUVSUDOGAVRQX-AEAFXXELSA-N
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Description

Mca-DEVDAP-K(Dnp)-OH is a synthetic peptide substrate used primarily in biochemical research. It is designed to be a fluorogenic substrate for caspase-3, an enzyme that plays a crucial role in the process of apoptosis (programmed cell death). The compound consists of a sequence of amino acids with a 7-methoxycoumarin-4-yl (Mca) group at one end and a 2,4-dinitrophenyl (Dnp) group at the other end, which allows for the detection of enzymatic activity through fluorescence measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-DEVDAP-K(Dnp)-OH involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

While specific industrial production methods for Mca-DEVDAP-K(Dnp)-OH are not widely documented, the general principles of large-scale peptide synthesis apply. These include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for drying the final product .

Chemical Reactions Analysis

Types of Reactions

Mca-DEVDAP-K(Dnp)-OH primarily undergoes enzymatic cleavage reactions. Caspase-3 recognizes the DEVD sequence within the peptide and cleaves it, resulting in the separation of the Mca and Dnp groups. This cleavage leads to an increase in fluorescence, which can be measured to determine caspase-3 activity .

Common Reagents and Conditions

The enzymatic cleavage of Mca-DEVDAP-K(Dnp)-OH typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C. Common reagents used in these reactions include buffer solutions such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain enzyme activity .

Major Products

The major products of the enzymatic cleavage of Mca-DEVDAP-K(Dnp)-OH are the separated Mca and Dnp groups, along with the remaining peptide fragments. The increase in fluorescence due to the release of the Mca group is the primary indicator of the reaction’s progress .

Scientific Research Applications

Caspase Activity Measurement

7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys serves as a substrate for caspase-3 and similar enzymes. Upon cleavage at the aspartic acid residue (P1 position), it emits fluorescence at 392 nm, allowing for the quantification of caspase activity in various biological samples. This property is crucial for understanding apoptosis mechanisms in cancer research and other diseases where caspase activity is dysregulated .

Protease Specificity Studies

The compound has been used to elucidate the specificity profiles of various proteases. By employing this substrate in assays, researchers can determine optimal cleavage sequences and kinetic parameters for caspases and other related enzymes. This information is vital for developing selective inhibitors that could serve as therapeutic agents .

Fluorogenic Assays Development

The incorporation of this compound in fluorogenic assays enhances sensitivity and specificity. These assays are used extensively in drug discovery to screen for compounds that modulate protease activity, particularly in the context of viral infections and cancer .

Case Study 1: Caspase Inhibition in Cancer Therapy

A study demonstrated that using this substrate allowed researchers to identify potent inhibitors of caspase-3, which are essential for controlling apoptosis in cancer cells. The findings indicated that specific modifications to the substrate could enhance inhibitor efficacy by altering binding affinity .

Case Study 2: Viral Protease Activity

In another investigation focused on SARS-CoV proteases, researchers employed this fluorogenic substrate to optimize peptide substrates for detecting viral enzyme activity. The study highlighted its utility in developing antiviral strategies by targeting the enzymatic pathways critical for viral replication .

Mechanism of Action

Mca-DEVDAP-K(Dnp)-OH functions as a fluorogenic substrate for caspase-3. The enzyme recognizes and binds to the DEVD sequence within the peptide, cleaving it at the aspartic acid residue. This cleavage separates the Mca and Dnp groups, resulting in an increase in fluorescence. The fluorescence intensity is directly proportional to the enzymatic activity of caspase-3, allowing researchers to quantify the enzyme’s activity in various samples .

Comparison with Similar Compounds

Mca-DEVDAP-K(Dnp)-OH is unique due to its specific sequence and the presence of both Mca and Dnp groups, which enable sensitive fluorescence-based detection of caspase-3 activity. Similar compounds include:

These compounds share the common feature of being used to study caspase activity but differ in their specific applications and target enzymes.

Biological Activity

7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys (commonly referred to as MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2) is a synthetic peptide compound that has garnered attention for its potential biological activities. This compound is primarily utilized in biochemical research, particularly as a substrate for proteolytic enzymes such as caspases. Its unique structure combines a methoxycoumarin moiety with a peptide sequence that includes several amino acids and a dinitrophenyl (DNP) group, which enhances its fluorescent properties.

  • Molecular Formula : C50H63N11O21
  • Molecular Weight : 1154 g/mol
  • CAS Number : 189696-20-6
  • Purity : ≥98% (HPLC)
  • Storage Conditions : -20 °C

Enzyme Substrate

MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2 has been extensively studied as a substrate for caspase-3, an enzyme critical in the apoptotic pathway. The fluorescence quenching properties of the methoxycoumarin group allow for real-time monitoring of enzyme activity. When caspase-3 cleaves the peptide bond at the specific sequence, it results in an increase in fluorescence, enabling researchers to quantify enzyme activity effectively.

Case Studies and Research Findings

  • Caspase Activity Assay :
    A study demonstrated that MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2 serves as a reliable substrate for measuring caspase-3 activity in various cell lines undergoing apoptosis. The assay showed a significant increase in fluorescence correlating with caspase activation, indicating its utility in apoptosis research .
  • Inhibition Studies :
    Research has also focused on the inhibition of caspases using this substrate. Compounds that inhibit caspase activity were tested against MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2, revealing that certain inhibitors could effectively reduce fluorescence, thereby confirming their inhibitory effects on caspases .
  • Proteolytic Activity :
    The compound has been characterized for its proteolytic activity against various enzymes beyond caspases. Studies indicate that it can be used to assess the activity of prolyl endopeptidase (PEP), which is implicated in neurodegenerative diseases. Inhibitors of PEP were shown to alter the degradation rates of neuropeptides when using this substrate .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Caspase SubstrateUsed to measure caspase-3 activity
Inhibition StudiesEvaluated effectiveness of caspase inhibitors
Proteolytic ActivityAssessed PEP activity and neuropeptide degradation
PropertyValue
Molecular Weight1154 g/mol
Purity≥98% (HPLC)
Storage Temperature-20 °C

Q & A

Basic Research Questions

Q. What is the primary biochemical application of 7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys in enzyme assays?

This compound is a fluorogenic substrate for angiotensin-converting enzyme 2 (ACE2). ACE2 cleaves the peptide bond between the lysine residue and the 2,4-dinitrophenyl (DNP) group, releasing the DNP quencher and enabling fluorescence emission from the 7-methoxycoumarin moiety. This allows real-time monitoring of enzymatic activity via fluorimetry at excitation/emission wavelengths of 328/393 nm .

Q. How should this compound be stored to maintain stability for long-term experiments?

Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstitute in DMSO or aqueous buffers (pH 7.4) immediately before use, and avoid repeated freeze-thaw cycles to prevent peptide degradation or DNP quenching efficiency loss .

Q. What methods are recommended for validating substrate purity and structural integrity?

Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and 1H-NMR (in DMSO-d6) to confirm purity (>95%) and sequence fidelity. TLC on silica gel (DCM:MeOH:acetic acid = 9:1:0.03 v/v) with UV visualization (Rf ≈ 0.4) is a rapid qualitative check .

Q. How is the cleavage activity of ACE2 quantified using this substrate?

Measure fluorescence intensity over time using a microplate reader or fluorimeter. Calculate initial reaction rates (V₀) from the linear phase of fluorescence increase. Normalize data using a standard curve of free 7-methoxycoumarin-4-acetyl fragment. Include controls with ACE2 inhibitors (e.g., MLN-4760) to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize assay conditions for ACE2 kinetic studies with this substrate?

  • pH : Use Tris-HCl (pH 6.5–7.5) or HEPES (pH 7.0–8.0) buffers, as ACE2 activity peaks near neutral pH.
  • Temperature : Standardize at 37°C for physiological relevance.
  • Substrate Concentration : Perform Michaelis-Menten experiments with 10–100 μM substrate to determine Km and kcat. For this compound, reported Km values range from 15–30 μM in ACE2 assays .

Q. How should contradictory kinetic data (e.g., non-linear Lineweaver-Burk plots) be addressed?

Non-linearity may arise from substrate inhibition at high concentrations (>100 μM) or allosteric modulation of ACE2. Redesign experiments using lower substrate concentrations (1–50 μM) and validate with alternative substrates (e.g., MCA-APK[Dnp]-OH). Include negative controls with heat-inactivated enzyme .

Q. What strategies mitigate interference from autofluorescence or non-specific quenching in cellular assays?

  • Background Subtraction : Measure fluorescence of substrate-only and cell-only controls.
  • Spectral Unmixing : Use narrow-band filters to isolate 7-methoxycoumarin emission (393 nm).
  • Quencher Stability : Confirm DNP integrity via HPLC after prolonged incubation in cell lysates .

Q. How does this substrate compare to alternatives like MCA-APK[Dnp]-OH in studying ACE2 inhibitors?

This substrate’s extended peptide sequence (Asp-Glu-Val-Asp-Ala-Pro) mimics natural ACE2 targets (e.g., angiotensin II), providing higher specificity than shorter substrates. However, shorter substrates like MCA-APK[Dnp]-OH offer faster turnover (kcat ~2.5 min⁻¹ vs. ~1.8 min⁻¹ for this compound), making them preferable for high-throughput screens .

Q. Methodological Notes

  • Fluorescence Calibration : Regularly calibrate instruments using 7-methoxycoumarin standards to account for photobleaching or lamp intensity drift.
  • Data Normalization : Express activity as ΔF/min/mg protein to account for enzyme concentration variations.
  • Contradictory Evidence : Some studies report divergent Km values due to buffer composition (e.g., NaCl concentration affecting ACE2 conformation). Replicate conditions from literature or explicitly state modifications .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62N10O22/c1-24(2)43(57-44(69)31(14-15-39(62)63)54-46(71)33(22-40(64)65)53-38(61)18-26-19-42(68)82-37-21-28(81-4)11-12-29(26)37)48(73)56-34(23-41(66)67)45(70)52-25(3)49(74)58-17-7-9-35(58)47(72)55-32(50(75)76)8-5-6-16-51-30-13-10-27(59(77)78)20-36(30)60(79)80/h10-13,19-21,24-25,31-35,43,51H,5-9,14-18,22-23H2,1-4H3,(H,52,70)(H,53,61)(H,54,71)(H,55,72)(H,56,73)(H,57,69)(H,62,63)(H,64,65)(H,66,67)(H,75,76)/t25-,31-,32-,33-,34-,35-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUVSUDOGAVRQX-AEAFXXELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62N10O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745558
Record name N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1155.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189696-20-6
Record name N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys
Reactant of Route 2
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys
Reactant of Route 3
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys
Reactant of Route 4
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys
Reactant of Route 5
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys
Reactant of Route 6
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys

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